Methyl 2,2-dicyanoacetate Methyl 2,2-dicyanoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14170859
InChI: InChI=1S/C5H4N2O2/c1-9-5(8)4(2-6)3-7/h4H,1H3
SMILES:
Molecular Formula: C5H4N2O2
Molecular Weight: 124.10 g/mol

Methyl 2,2-dicyanoacetate

CAS No.:

Cat. No.: VC14170859

Molecular Formula: C5H4N2O2

Molecular Weight: 124.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2-dicyanoacetate -

Specification

Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol
IUPAC Name methyl 2,2-dicyanoacetate
Standard InChI InChI=1S/C5H4N2O2/c1-9-5(8)4(2-6)3-7/h4H,1H3
Standard InChI Key QYIAMKIMEWJTFH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C#N)C#N

Introduction

Synthetic Pathways for Cyanoacetate Derivatives

Alkylation of Cyanoacetate Esters

Physicochemical Properties and Stability

While methyl 2,2-dicyanoacetate’s exact properties remain uncharacterized, extrapolations from analogs provide preliminary insights:

PropertyMethyl Cyanoacetate Methyl 2,2-Dimethyl-Cyanoacetate Methyl 2,2-Dichloro-Cyanoacetate
Molecular Weight99.09 g/mol127.14 g/mol167.97 g/mol
Boiling Point204–207°C76°C (16 mmHg)Not reported
Density (25°C)1.123 g/mLNot reportedNot reported
Solubility in Water54 g/L (20°C)InsolubleLikely low
Refractive Index1.417 (20°C)Not reportedNot reported

The addition of a second cyano group would increase molecular polarity, potentially raising the boiling point and reducing water solubility compared to methyl cyanoacetate. The electron-withdrawing nature of dual cyano groups could also lower the pKa of the α-hydrogen, enhancing acidity and facilitating deprotonation in base-catalyzed reactions.

Reactivity and Applications in Organic Synthesis

Knoevenagel Condensation

Methyl cyanoacetate participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles, a reaction pivotal in synthesizing dyes and pharmaceuticals . Methyl 2,2-dicyanoacetate, with enhanced electrophilicity, could accelerate such condensations or enable novel adduct formations, though experimental validation is needed.

Heterocyclic Synthesis

Reactions between 2-methylchromones and cyanoacetamides yield dihydropyridine carbonitriles, showcasing cyanoacetates’ role in constructing nitrogen-containing heterocycles . The dual cyano groups in methyl 2,2-dicyanoacetate might facilitate cyclization reactions, potentially leading to fused polycyclic systems with applications in medicinal chemistry.

Polymer and Material Science

Methyl cyanoacetate derivatives serve as UV stabilizers and precursors for α-cyanoacrylates (superglues) . Introducing a second cyano group could modify polymerization kinetics or adhesion properties, warranting exploration in advanced material design.

Challenges and Future Directions

The absence of direct data on methyl 2,2-dicyanoacetate underscores the need for targeted synthetic studies. Key challenges include:

  • Synthetic Route Development: Optimizing cyano group introduction without side reactions.

  • Stability Assessment: Evaluating susceptibility to hydrolysis or decomposition under ambient conditions.

  • Application-Specific Testing: Screening for bioactivity or material properties in pharmaceutical and industrial contexts.

Proposed methodologies could adapt existing protocols for methyl cyanoacetate alkylation or explore nitrile exchange reactions using metal cyanides. Computational modeling (e.g., DFT studies) may also predict reactivity patterns and guide experimental design.

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